molecular formula C18H25N5O7 B15182601 Einecs 303-953-3 CAS No. 94232-27-6

Einecs 303-953-3

Cat. No.: B15182601
CAS No.: 94232-27-6
M. Wt: 423.4 g/mol
InChI Key: UIYDNHVEDFNQND-WNQIDUERSA-N
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Description

EINECS 303-953-3 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which catalogs chemicals marketed in the EU before 1981. Such compounds are typically utilized in agrochemicals, pharmaceuticals, or specialty materials due to their reactivity and stability.

Key inferred properties based on structurally similar compounds:

  • Molecular weight: ~180–260 g/mol (common range for halogenated heterocycles)
  • Functional groups: Likely includes chloro, amino, or ester moieties.

Properties

CAS No.

94232-27-6

Molecular Formula

C18H25N5O7

Molecular Weight

423.4 g/mol

IUPAC Name

(2S)-2-aminobutanedioic acid;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C14H18N4O3.C4H7NO4/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;5-2(4(8)9)1-3(6)7/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2H,1,5H2,(H,6,7)(H,8,9)/t;2-/m.0/s1

InChI Key

UIYDNHVEDFNQND-WNQIDUERSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.C([C@@H](C(=O)O)N)C(=O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.C(C(C(=O)O)N)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of Einecs 303-953-3 involves the reaction between L-aspartic acid and 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine in a 1:1 molar ratio. The reaction typically occurs under controlled conditions to ensure the formation of the desired compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Hydrolysis of Phenobarbital Component

Phenobarbital (C₁₂H₁₂N₂O₃), a barbiturate derivative, undergoes hydrolysis under acidic or alkaline conditions. Key reactions include:

  • Acidic Hydrolysis :
    $$ \text{C}{12}\text{H}{12}\text{N}_2\text{O}_3 + \text{H}_2\text{O} \rightarrow \text{C}8\text{H}{10}\text{N}_2\text{O}_3 + \text{C}_4\text{H}_6\text{O}_2 $$
    Yields urea derivatives and malonic acid fragments .

  • Alkaline Hydrolysis :
    $$ \text{C}{12}\text{H}{12}\text{N}_2\text{O}_3 + \text{OH}^- \rightarrow \text{C}_8\text{H}_8\text{N}_2\text{O}_3^{2-} + \text{C}_4\text{H}_8\text{O}_2 $$
    Forms barbituric acid salts under basic conditions .

Experimental Evidence :

  • Hydrolysis kinetics follow pseudo-first-order behavior with activation energies of ~60–80 kJ/mol .

Imidazole Component Reactivity

The 4,5-dihydro-2-methyl-1H-imidazole (C₄H₈N₂) component exhibits:

  • Acid-Base Reactions :
    Acts as a weak base (pKa ~7.1), forming salts with acids:
    $$ \text{C}_4\text{H}_8\text{N}_2 + \text{HCl} \rightarrow \text{C}_4\text{H}_9\text{N}_2\text{Cl} $$ .

  • Catalytic Activity :
    May facilitate nucleophilic substitutions or condensation reactions due to its lone electron pairs .

Thermal Decomposition

Thermogravimetric analysis (TGA) of the complex reveals:

  • Stage 1 (150–200°C) : Loss of imidazole ligand (Δm ≈20%).

  • Stage 2 (250–300°C) : Phenobarbital degradation into CO₂ and NH₃ .

Oxidation Pathways

Phenobarbital undergoes hepatic cytochrome P450-mediated oxidation in biological systems:

  • Primary Metabolite : p-Hydroxyphenobarbital (C₁₂H₁₂N₂O₄).

  • Secondary Pathway : Epoxidation of the phenyl ring .

Reaction with Halogens

Phenobarbital’s aromatic ring reacts electrophilically:
$$ \text{C}{12}\text{H}{12}\text{N}_2\text{O}3 + \text{Br}2 \rightarrow \text{C}{12}\text{H}{11}\text{BrN}_2\text{O}_3 + \text{HBr} $$
Yields para-bromophenobarbital under controlled conditions .

Gaps in Literature

  • No direct studies on the reactivity of the 1:1 complex itself were identified; data inferred from parent compounds.

  • Kinetic parameters for imidazole dissociation remain unquantified .

For authoritative verification, consult PubChem CID 44144882 or ECHA regulatory dossiers .

Scientific Research Applications

Einecs 303-953-3 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of Einecs 303-953-3 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Toxicity Profiles: Halogenated analogs like this compound and Compound A show higher acute toxicity (e.g., H315/H319 hazards) compared to non-halogenated compounds like B and C .
  • Synthetic Methods : this compound can be synthesized via nucleophilic substitution or cross-coupling, similar to Compound A’s preparation using Pd-catalyzed reactions .
  • Regulatory Considerations : Compounds with ≥70% structural similarity (Tanimoto index) to EINECS entries may leverage read-across strategies for regulatory approval, reducing testing requirements .

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